Methyl 5-bromo-2-formylpyridine-3-carboxylate
Overview
Description
Methyl 5-bromo-2-formylpyridine-3-carboxylate is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol . It is a derivative of nicotinic acid and contains a bromine atom, a formyl group, and a carboxylate ester group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-formylpyridine-3-carboxylate typically involves the bromination of 2-formylpyridine-3-carboxylate followed by esterification. One common method involves the reaction of 2-formylpyridine-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 5-position of the pyridine ring. The resulting brominated product is then esterified with methanol to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-formylpyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Pyridine carboxylic acids.
Reduction Reactions: Pyridine alcohols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-2-formylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-formylpyridine-3-carboxylate depends on its specific application. In chemical reactions, the bromine atom and formyl group are key reactive sites that participate in various transformations. The compound can act as an electrophile in substitution reactions or as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Similar structure but with a methoxy group instead of a formyl group.
Methyl 5-bromo-2-nitropyridine-3-carboxylate: Contains a nitro group instead of a formyl group.
Methyl 5-chloro-2-formylpyridine-3-carboxylate: Contains a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 5-bromo-2-formylpyridine-3-carboxylate is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various synthetic applications .
Properties
IUPAC Name |
methyl 5-bromo-2-formylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-13-8(12)6-2-5(9)3-10-7(6)4-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLNBGSSOTVLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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